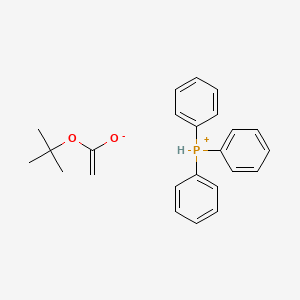
tert-Butyl 2-(triphenylphosphoranylidene)acetate(inner salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(triphenylphosphoranylidene)acetate (inner salt): (tert-Butoxycarbonylmethylene)triphenylphosphorane , is a versatile compound used primarily in organic synthesis. It is a Wittig reagent, which is a class of compounds used to form alkenes from aldehydes and ketones. The compound has the molecular formula C24H25O2P and a molecular weight of 376.43 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 2-(triphenylphosphoranylidene)acetate is typically synthesized through the reaction of triphenylphosphine with tert-butyl bromoacetate. The reaction is carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, in an aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). The reaction proceeds via the formation of a phosphonium salt intermediate, which then undergoes deprotonation to yield the desired Wittig reagent .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of tert-Butyl 2-(triphenylphosphoranylidene)acetate on a larger scale would likely follow similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(triphenylphosphoranylidene)acetate primarily undergoes Wittig reactions, where it reacts with aldehydes or ketones to form alkenes. This reaction is highly valuable in organic synthesis for constructing carbon-carbon double bonds .
Common Reagents and Conditions:
Reagents: Aldehydes or ketones, bases (e.g., sodium hydride, potassium tert-butoxide)
Solvents: Aprotic solvents like THF, DMSO
Conditions: Typically carried out at room temperature or slightly elevated temperatures.
Major Products: The major products of reactions involving tert-Butyl 2-(triphenylphosphoranylidene)acetate are alkenes, formed through the Wittig reaction. The specific structure of the alkene depends on the aldehyde or ketone used as the reactant .
Scientific Research Applications
Chemistry: tert-Butyl 2-(triphenylphosphoranylidene)acetate is widely used in organic synthesis as a Wittig reagent. It is employed in the synthesis of various complex molecules, including natural products and pharmaceuticals .
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize intermediates for drug development. For example, it has been used in the synthesis of aldose reductase inhibitors, which are potential therapeutic agents for diabetic complications .
Industry: The compound is also used in the chemical industry for the production of fine chemicals and specialty materials. Its ability to form carbon-carbon double bonds makes it valuable for creating polymers and other advanced materials .
Mechanism of Action
The mechanism of action of tert-Butyl 2-(triphenylphosphoranylidene)acetate involves the formation of a phosphonium ylide, which then reacts with carbonyl compounds (aldehydes or ketones) to form alkenes.
Comparison with Similar Compounds
- (Carbethoxymethylene)triphenylphosphorane
- (Methoxycarbonylmethylene)triphenylphosphorane
- (Ethoxycarbonylmethylene)triphenylphosphorane
Comparison: While all these compounds are Wittig reagents and share a similar mechanism of action, tert-Butyl 2-(triphenylphosphoranylidene)acetate is unique due to the presence of the tert-butyl ester group. This group can influence the reactivity and selectivity of the Wittig reaction, making it a valuable reagent for specific synthetic applications .
Properties
Molecular Formula |
C24H27O2P |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxy]ethenolate;triphenylphosphanium |
InChI |
InChI=1S/C18H15P.C6H12O2/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-5(7)8-6(2,3)4/h1-15H;7H,1H2,2-4H3 |
InChI Key |
LTFUFEKSDKEUAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=C)[O-].C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Hydroxymethyl)benzo[d]oxazole-6-acetonitrile](/img/structure/B12872033.png)

![(4AR,6S,7R,8S,8aR)-7,8-bis(benzyloxy)-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B12872056.png)
![(6S,7R)-6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-6,7-diol](/img/structure/B12872063.png)
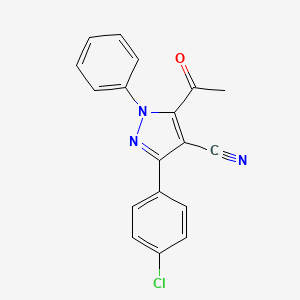
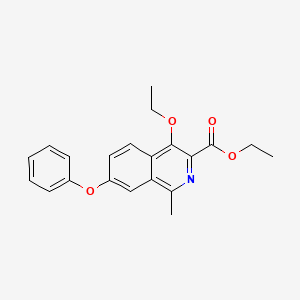
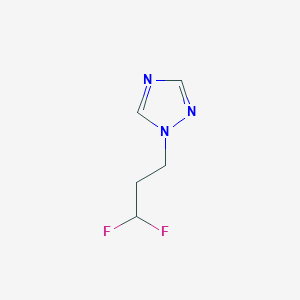
![3-(2-Methoxybenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12872081.png)

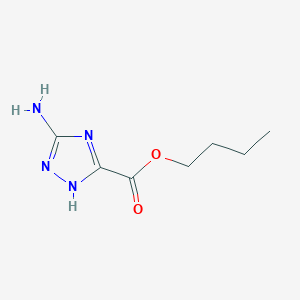
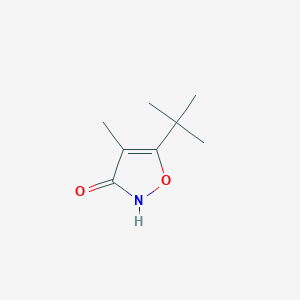
![8-Fluoro-1,3,4,5-tetrahydro-benzo[e][1,4]diazepin-2-one](/img/structure/B12872105.png)
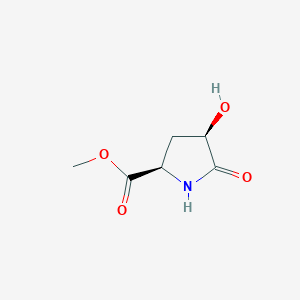
![2-(Bromomethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12872130.png)
